5-bromo-2H-tetrazole

Vue d'ensemble

Description

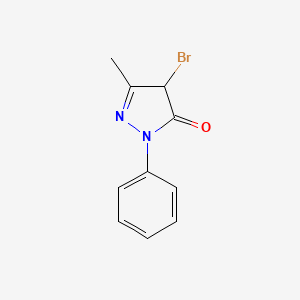

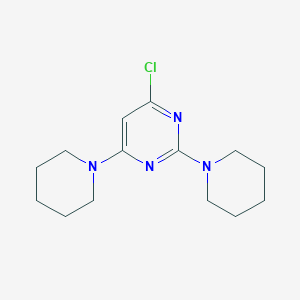

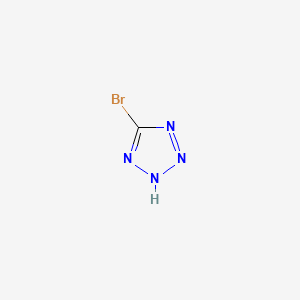

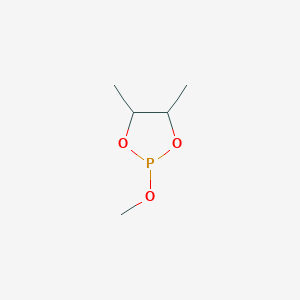

5-Bromo-2H-tetrazole: is a heterocyclic compound characterized by a five-membered ring containing four nitrogen atoms and one carbon atom, with a bromine atom attached to the carbon. This compound is part of the tetrazole family, known for their high nitrogen content and diverse applications in various fields, including chemistry, biology, and industry .

Mécanisme D'action

Target of Action

Tetrazole derivatives have been known to interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .

Mode of Action

It’s worth noting that tetrazole derivatives, such as oteseconazole and quilseconazole, have been reported to inhibit the fungal enzyme cytochrome p450 . This suggests that 5-Bromotetrazole might interact with its targets in a similar manner, leading to changes in the target’s function.

Result of Action

Tetrazole derivatives have been reported to exhibit a broad range of biological effects, including analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular, and antihyperlipidemic activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets.

Analyse Biochimique

Biochemical Properties

5-Bromotetrazole interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . Tetrazoles, including 5-Bromotetrazole, exhibit the extreme values of acidity, basicity, and complex formation constants . They have specific thermochemical properties and exhibit multiple reactivity

Cellular Effects

Tetrazoles have been found to be resistant to biological degradation, which suggests that they may have a prolonged effect on cellular function

Molecular Mechanism

It is known that tetrazoles can act as acids and bases, and also have the possibility of prototropic annular tautomerism This suggests that 5-Bromotetrazole may interact with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Given its resistance to biological degradation, it is likely that 5-Bromotetrazole exhibits stability over time

Metabolic Pathways

5-Bromotetrazole is likely involved in various metabolic pathways due to its interactions with different enzymes and cofactors

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2H-tetrazole typically involves the reaction of organic nitriles with sodium azide in the presence of a catalyst. Common catalysts include zinc salts, iodine, or silica-supported sodium hydrogen sulfate . The reaction can be carried out in various solvents such as water, isopropanol, or nitrobenzene, and often under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high efficiency and yield. The choice of catalyst and solvent is crucial to minimize costs and environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-2H-tetrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, although these are less common.

Cycloaddition Reactions: The tetrazole ring can undergo [2+3] cycloaddition reactions with nitriles.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF).

Cycloaddition: Sodium azide and organic nitriles in the presence of a catalyst like zinc chloride.

Major Products:

Substitution Products: Various substituted tetrazoles depending on the nucleophile used.

Cycloaddition Products: 5-substituted tetrazoles.

Applications De Recherche Scientifique

Chemistry: 5-Bromo-2H-tetrazole is used as a building block in organic synthesis, particularly in the synthesis of other heterocyclic compounds and pharmaceuticals .

Biology: In biological research, tetrazole derivatives are explored for their potential as enzyme inhibitors and antimicrobial agents .

Medicine: Tetrazole-containing compounds are investigated for their therapeutic potential, including as antifungal and antibacterial agents .

Industry: In the industrial sector, tetrazoles are used in the development of explosives, propellants, and corrosion inhibitors due to their high nitrogen content and stability .

Comparaison Avec Des Composés Similaires

- 5-Azido-1H-tetrazole

- 5-Methyl-2H-tetrazole

- 5-Phenyl-2H-tetrazole

Comparison: 5-Bromo-2H-tetrazole is unique due to the presence of the bromine atom, which can be further functionalized through substitution reactions. This makes it a versatile intermediate in organic synthesis compared to other tetrazoles .

Propriétés

IUPAC Name |

5-bromo-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBrN4/c2-1-3-5-6-4-1/h(H,3,4,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFULRRXNTBESRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=N1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10314327 | |

| Record name | 5-Bromotetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10314327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42371-37-9 | |

| Record name | 5-Bromotetrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromotetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10314327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to obtain 5-bromotetrazole?

A: 5-Bromotetrazole can be efficiently synthesized by converting 1-substituted 1H-tetrazole-5-thiols using zinc(II) bromide and an oxidant like hydrogen peroxide or peracetic acid at elevated temperatures (70-80°C). [] Another method involves reacting 5-nitro-2-hydroxymethyl-tetrazole with hydrobromic acid. []

Q2: What is the crystal structure of 5-bromotetrazole?

A: 5-Bromotetrazole crystallizes in the monoclinic system with the space group P21/m. [, ] The planar molecules stack along a specific axis with a defined intermolecular spacing. X-ray crystallography reveals that the molecule appears to possess m-symmetry, and the tetrazole ring exhibits resonance, indicated by the bond distances. []

Q3: How is 5-bromotetrazole used in the synthesis of other compounds?

A: 5-Bromotetrazole serves as a versatile precursor for synthesizing various nitrogen-rich compounds. For example, it's used to prepare tetrazolylhydrazines, which are subsequently converted into energetic materials like bis-5-azidotetrazoles. [, ] These reactions highlight the utility of 5-bromotetrazole in accessing complex energetic molecules.

Q4: What spectroscopic techniques are used to characterize 5-bromotetrazole?

A: Researchers employ a variety of spectroscopic methods to characterize 5-bromotetrazole. These include vibrational spectroscopy (IR and Raman), mass spectrometry, and multinuclear NMR spectroscopy (1H, 13C, and 15N). [, ] These techniques provide information about the compound's structure, bonding, and purity.

Q5: Have any computational studies been performed on 5-bromotetrazole?

A: While specific computational studies on 5-bromotetrazole are not detailed in the provided abstracts, research on similar compounds suggests potential avenues. Harmonic force constant calculations, for instance, could be used to study the vibrational modes and intermolecular interactions within the crystal structure of 5-bromotetrazole, similar to studies performed on related molecules. []

Q6: What safety considerations should be taken into account when working with 5-bromotetrazole and its derivatives?

A: Compounds derived from 5-bromotetrazole, such as bis-5-azidotetrazoles, are considered extremely energetic and potentially hazardous. [] Their synthesis requires careful handling and appropriate safety protocols. Researchers should consult relevant safety data sheets and employ appropriate personal protective equipment when working with these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[EMPyrr]I](/img/structure/B3052483.png)